molecular formula C7H15NS B6180839 2,2-dimethyl-4-(methylsulfanyl)pyrrolidine CAS No. 2613384-00-0

2,2-dimethyl-4-(methylsulfanyl)pyrrolidine

Cat. No. B6180839
CAS RN: 2613384-00-0
M. Wt: 145.3
InChI Key:
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Description

“2,2-dimethyl-4-(methylsulfanyl)pyrrolidine” is a chemical compound with the molecular formula C7H15NS . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “2,2-dimethyl-4-(methylsulfanyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-4-(methylsulfanyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The molecule has a molecular weight of 145.27 .


Chemical Reactions Analysis

The pyrrolidine ring in “2,2-dimethyl-4-(methylsulfanyl)pyrrolidine” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .

Future Directions

The future directions for “2,2-dimethyl-4-(methylsulfanyl)pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . This includes the design of new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethyl-4-(methylsulfanyl)pyrrolidine can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "methyl iodide", "sodium hydride", "thioacetic acid", "triethylamine", "1,4-dibromobutane" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol is reacted with methyl iodide in the presence of sodium hydride to form 2,2-dimethyl-3-iodopropyl alcohol.", "Step 2: The 3-iodopropyl alcohol is then reacted with thioacetic acid and triethylamine to form 2,2-dimethyl-3-(methylsulfanyl)propyl acetate.", "Step 3: The acetate is then hydrolyzed to form 2,2-dimethyl-3-(methylsulfanyl)propyl alcohol.", "Step 4: The alcohol is then reacted with 1,4-dibromobutane to form 2,2-dimethyl-4-(methylsulfanyl)pyrrolidine." ] }

CAS RN

2613384-00-0

Molecular Formula

C7H15NS

Molecular Weight

145.3

Purity

95

Origin of Product

United States

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